Fmoc-asp-otbu Fmoc-asp-otbu Fmoc-Asp-OtBu

Brand Name: Vulcanchem
CAS No.: 129460-09-9
VCID: VC21540212
InChI: InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H25NO6
Molecular Weight: 411,5 g/mole

Fmoc-asp-otbu

CAS No.: 129460-09-9

Cat. No.: VC21540212

Molecular Formula: C23H25NO6

Molecular Weight: 411,5 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-asp-otbu - 129460-09-9

CAS No. 129460-09-9
Molecular Formula C23H25NO6
Molecular Weight 411,5 g/mole
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
Standard InChI Key VZXQYACYLGRQJU-IBGZPJMESA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Properties and Structural Characteristics

Structural Composition

Fmoc-Asp(OtBu)-OH possesses a complex molecular architecture with several key structural components:

  • The Fmoc group: a bulky protecting group containing a fluorene ring system

  • The aspartic acid backbone with its chiral alpha-carbon

  • A tert-butyl ester protecting the side chain carboxyl group

The molecular formula is C23H25NO6 with a molecular weight of 411.45 g/mol .

Physicochemical Properties

Fmoc-Asp(OtBu)-OH exhibits distinctive physicochemical properties that influence its handling and application in synthesis:

PropertyValue
Physical appearanceWhite to light yellow crystal powder
Melting point148-150°C (decomposition)
Density1.2498 g/cm³ (estimated)
Boiling point530.45°C (estimated)
Optical activity[α]20/D -24±2°, c = 1% in DMF
pKa3.57±0.23 (predicted)
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone; slightly soluble in water
Storage temperature2-8°C recommended

The compound contains ester and amino functional groups, making it prone to polymerization and relatively unstable over extended storage periods .

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural confirmation of Fmoc-Asp(OtBu)-OH, with characteristic signals that identify its key functional groups and confirm its purity .

Applications in Peptide Synthesis

Standard Fmoc-SPPS Applications

Fmoc-Asp(OtBu)-OH serves as the standard building block for incorporating aspartic acid residues into peptide sequences using Fmoc solid-phase peptide synthesis (SPPS). For effective synthesis, high-quality reagents are essential, with commercial suppliers typically providing material with:

  • HPLC purity ≥99.0%

  • Enantiomeric purity ≥99.8%

Specialized Applications

Beyond standard peptide synthesis, Fmoc-Asp(OtBu) derivatives find application in:

  • Preparation of peptaibols

  • Synthesis of adenosine derivatives that inhibit human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1)

  • Development of β-aspartyl peptides through selective deprotection strategies

  • Creation of branched peptides, lactams, and lactones containing aspartyl units

The Aspartimide Problem: A Major Synthetic Challenge

Mechanism and Consequences

Aspartimide formation represents one of the most significant challenges when using Fmoc-Asp(OtBu)-OH in peptide synthesis. This side reaction occurs during repeated exposure to bases like piperidine used for Fmoc removal .

The nitrogen of the amide bond attacks the side chain carboxyl ester, creating an aspartimide intermediate that can subsequently undergo ring-opening in multiple ways, leading to a complex mixture of byproducts .

Research has shown that aspartimide formation can result in up to nine different byproducts, including:

  • α-peptides and β-peptides

  • Epimerized products

  • Piperidides (when using piperidine for deprotection)

What makes this side reaction particularly problematic is that some byproducts, especially β-aspartyl peptides and epimerized α-aspartyl peptides, possess nearly identical chromatographic properties and molecular weights as the target peptide, making their separation extremely challenging .

Sequence Dependence

The propensity for aspartimide formation is highly sequence-dependent. Studies using the hexapeptide model H-Val-Lys-Asp-Xaa-Tyr-Ile-OH have demonstrated significant aspartimide formation when Xaa represents:

  • Glycine (most problematic)

  • Arginine(Pbf)

  • Asparagine(Trt)

  • Aspartic acid(OtBu)

  • Cysteine(Acm)

  • Unprotected threonine

The Asp-Gly sequence exhibits particular susceptibility to aspartimide formation, making it a "worst-case scenario" for testing potential solutions .

Solutions to the Aspartimide Problem

Modified Deprotection Strategies

Researchers have developed several approaches to minimize aspartimide formation through modified deprotection conditions:

Alternative Bases

The standard piperidine-based Fmoc deprotection can be replaced with milder bases:

Deprotection reagentImpact on aspartimide formation
Dipropylamine (DPA)Reduces aspartimide to ~4% (vs. 17% with piperidine)
Diethylamine (DEA)Reduces aspartimide to ~8% (vs. 17% with piperidine)
Dibutylamine (DBA)Reduces aspartimide to ~4% (vs. 17% with piperidine)
PiperazineEffective when combined with additives
Diluted 4-methylpiperidine (2.5%)Effective while reducing environmental impact

Among these alternatives, dipropylamine (DPA) demonstrates particularly impressive results, reducing aspartimide formation to almost undetectable levels in many sequences while maintaining good crude yields .

Additives

Adding certain compounds to standard deprotection solutions can significantly reduce aspartimide formation:

  • 0.1M hydroxybenzotriazole (HOBt) in piperidine solution

  • 0.5M Oxyma in piperidine or DPA solution

Alternative Protecting Groups

Another effective approach involves using alternative side chain protecting groups:

Fmoc-Asp(OBno)-OH

Fmoc-Asp(OBno)-OH represents a breakthrough solution developed by Novabiochem scientists that nearly eliminates aspartimide formation even in the most challenging sequences (Asp-Gly) .

In comparative testing against standard Fmoc-Asp(OtBu)-OH using the Scorpion toxin II peptide model (VKDXYI, where X=G, N, or R), Fmoc-Asp(OBno)-OH demonstrated exceptional performance:

  • For X=N and R: reduced aspartimide formation to almost undetectable levels

  • For X=G (most difficult case): reduced aspartimide formation to only 0.1% per deprotection cycle

When applied to the synthesis of (Gly²)-GLP-2, a 33-residue peptide, Fmoc-Asp(OBno)-OH delivered a crude product with negligible aspartimide-related impurities, increasing the content of target peptide by 25% compared to synthesis using standard Fmoc-Asp(OtBu)-OH .

Other Specialized Derivatives

Additional derivatives with enhanced resistance to aspartimide formation include:

  • Fmoc-Asp(OMpe)-OH: 2-methylpent-3-yl ester protection

  • Fmoc-Asp β-(2,3,4-trimethyl-pent-3-yl) ester: provides additional steric hindrance

Comparative Performance Across Different Sequences

The effectiveness of different approaches varies depending on the specific peptide sequence:

SequenceDeprotection reagentCrude yield (%)Product ratio (% desired/% aspartimide/% other)
VKDGYI20% Piperidine4783/17/0
VKDGYI25% DPA5396/4/0
GDGAKF20% Piperidine4167/32/1
GDGAKF25% DPA4984/8/8
VKDRYI20% Piperidine4084/8/8
VKDRYI25% DPA4390/4/6
GDRAKF20% Piperidine5196/3/1
GDRAKF25% DPA6399/0/1
VKDCYI20% Piperidine5390/5/5
VKDCYI25% DPA4888/4/8
VKDAYI20% Piperidine5597/1/2
VKDAYI25% DPA5196/1/3

These results demonstrate that DPA consistently provides better or comparable performance to piperidine across various sequences, with particularly dramatic improvements in aspartimide-prone sequences such as those containing Asp-Gly .

Performance in Complex Peptide Synthesis

The effectiveness of alternative strategies in longer, more complex peptides provides insight into their practical utility:

PeptideDeprotection reagentTemperature (°C)Crude yield (%)Crude purity (%)Isolated yield (%)
Afamelanotide20% Piperidine60704617
Ac-SYSNleEHfRWGKPV25% DPA60455010
Bivalirudin20% Piperidine60n.d.7746
fPRPGGGGNGDFEEIPEEYL-OH25% DPA60n.d.7739

Practical Considerations in Selection and Application

Economic Factors

Despite their effectiveness, alternative Asp derivatives typically come with increased cost compared to standard Fmoc-Asp(OtBu)-OH. This cost differential must be weighed against potential benefits:

  • Improved crude purity

  • Reduced purification complexity

  • Higher final yield of the desired product

  • Avoiding repeated synthesis attempts

Other Aspartimide Prevention Strategies

Additional approaches to prevent aspartimide formation include:

  • Backbone protection strategies (e.g., Hmb protection of the residue preceding Asp)

  • Addition of weak acids (e.g., 1% formic acid) to deprotection solutions

  • Optimization of reaction temperature and duration

  • Use of specialized resins and linkers

Current Research and Future Directions

Current research continues to focus on:

  • Development of new protecting groups with optimal balance between aspartimide prevention and coupling efficiency

  • Optimization of deprotection conditions specific to different sequence contexts

  • Computational models to predict aspartimide formation risk based on sequence

  • Novel backbone protection strategies

As peptide-based therapeutics gain increasing importance in pharmaceutical development, these advances in synthetic methodology play crucial roles in enabling efficient, cost-effective production of complex peptides with high purity .

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